3-(2-Hydroxy-ethylsulfanylmethyl)-pyrrolidine-1-carboxylic acid benzyl ester 3-(2-Hydroxy-ethylsulfanylmethyl)-pyrrolidine-1-carboxylic acid benzyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13477672
InChI: InChI=1S/C15H21NO3S/c17-8-9-20-12-14-6-7-16(10-14)15(18)19-11-13-4-2-1-3-5-13/h1-5,14,17H,6-12H2
SMILES: C1CN(CC1CSCCO)C(=O)OCC2=CC=CC=C2
Molecular Formula: C15H21NO3S
Molecular Weight: 295.4 g/mol

3-(2-Hydroxy-ethylsulfanylmethyl)-pyrrolidine-1-carboxylic acid benzyl ester

CAS No.:

Cat. No.: VC13477672

Molecular Formula: C15H21NO3S

Molecular Weight: 295.4 g/mol

* For research use only. Not for human or veterinary use.

3-(2-Hydroxy-ethylsulfanylmethyl)-pyrrolidine-1-carboxylic acid benzyl ester -

Specification

Molecular Formula C15H21NO3S
Molecular Weight 295.4 g/mol
IUPAC Name benzyl 3-(2-hydroxyethylsulfanylmethyl)pyrrolidine-1-carboxylate
Standard InChI InChI=1S/C15H21NO3S/c17-8-9-20-12-14-6-7-16(10-14)15(18)19-11-13-4-2-1-3-5-13/h1-5,14,17H,6-12H2
Standard InChI Key PDFORBHPCRHODM-UHFFFAOYSA-N
SMILES C1CN(CC1CSCCO)C(=O)OCC2=CC=CC=C2
Canonical SMILES C1CN(CC1CSCCO)C(=O)OCC2=CC=CC=C2

Introduction

Chemical Identity and Structural Analysis

Molecular Characteristics

The compound has a molecular weight of 295.4 g/mol and the IUPAC name benzyl 3-(2-hydroxyethylsulfanylmethyl)pyrrolidine-1-carboxylate . Its SMILES notation (C1CN(CC1CSCCO)C(=O)OCC2=CC=CC=C2) reflects the pyrrolidine ring (C1CNCC1), hydroxyethyl sulfanyl moiety (CSCCO), and benzyl ester group (OCC2=CC=CC=C2) .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₁₅H₂₁NO₃S
Molecular Weight295.4 g/mol
CAS Number1353962-86-3
SMILESC1CN(CC1CSCCO)C(=O)OCC2=CC=CC=C2

Stereochemical Considerations

The compound’s stereochemistry is influenced by the pyrrolidine ring’s conformation. Enantiomers like (R)-3-(2-Hydroxy-ethylsulfanyl)-pyrrolidine-1-carboxylic acid benzyl ester (CAS: 1354002-51-9) exhibit distinct physicochemical properties, underscoring the importance of chiral resolution in synthesis .

Synthesis and Optimization

Multi-Step Synthetic Routes

Synthesis typically involves:

  • Pyrrolidine Derivative Preparation: Alkylation of pyrrolidine with chloromethyl benzyl ester under basic conditions .

  • Hydroxyethyl Sulfanyl Incorporation: Thioether formation via nucleophilic substitution between pyrrolidine intermediates and 2-mercaptoethanol .

  • Benzyl Ester Protection: Carboxylic acid activation using benzyl chloroformate in the presence of triethylamine .

Table 2: Reaction Conditions for Key Steps

StepReagents/ConditionsYieldSource
Pyrrolidine AlkylationK₂CO₃, DMF, 80°C, 12 h75–85%
Thioether Formation2-Mercaptoethanol, Et₃N, THF60–70%
Benzyl Ester ProtectionBenzyl chloroformate, 0°C→RT80–90%

Purification and Scalability

Chromatographic purification (silica gel, ethyl acetate/hexane) achieves >97% purity . Challenges include minimizing racemization during thioether formation, addressed by low-temperature reactions (−20°C) .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (CDCl₃): δ 7.35–7.25 (m, 5H, benzyl), 4.55 (s, 2H, OCH₂C₆H₅), 3.70–3.50 (m, 4H, pyrrolidine and SCH₂CH₂OH) .

  • ¹³C NMR: 170.2 ppm (C=O), 136.1 ppm (benzyl quaternary carbon), 62.8 ppm (SCH₂CH₂OH).

Mass Spectrometry

ESI-MS shows a molecular ion peak at m/z 296.1 [M+H]⁺, consistent with the molecular formula .

Challenges and Future Directions

  • Stereoselective Synthesis: Scalable methods for enantiopure production remain underdeveloped .

  • Pharmacological Profiling: No in vivo toxicity or efficacy data are available, necessitating preclinical studies .

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